

Spectroscopic Profile of (S)-2-Bromoocetane: A Technical Guide

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Compound of Interest

Compound Name: (S)-2-Bromoocetane

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-2-Bromoocetane**, a chiral alkyl halide of interest in organic synthesis and pharmaceutical development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **(S)-2-Bromoocetane**. It is important to note that while the chirality at the C2 position is crucial for its biological activity and stereospecific reactions, it does not significantly alter the chemical shifts in NMR, the absorption frequencies in IR, or the primary fragmentation patterns in mass spectrometry when compared to its racemic mixture, 2-bromoocetane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for 2-Bromoocetane

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (C1)	~1.70	Doublet	3H
CHBr (C2)	~4.10	Sextet	1H
CH ₂ (C3)	~1.85	Multiplet	2H
(CH ₂) ₄ (C4-C7)	~1.2-1.5	Multiplet	8H
CH ₃ (C8)	~0.90	Triplet	3H

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromooctane

Carbon	Chemical Shift (δ , ppm)
C1	~25.5
C2	~55.0
C3	~38.0
C4	~27.0
C5	~29.0
C6	~31.8
C7	~22.6
C8	~14.0

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Bromooctane

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibration
C-H (alkane)	2850-2960	Strong	Stretching
C-H (alkane)	1375-1470	Medium	Bending
C-Br	500-600	Medium-Strong	Stretching

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for 2-Bromooctane

m/z	Interpretation	Relative Abundance
192/194	Molecular Ion [M] ⁺ , [M+2] ⁺	Low
113	[M - Br] ⁺	High
57	[C ₄ H ₉] ⁺	Base Peak
43	[C ₃ H ₇] ⁺	High
29	[C ₂ H ₅] ⁺	Medium

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standardized for liquid alkyl halides and are applicable to **(S)-2-Bromooctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Approximately 10-20 mg of **(S)-2-Bromooctane** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- The solution is thoroughly mixed to ensure homogeneity.
- The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette.

- The NMR tube is capped and the exterior is cleaned before insertion into the spectrometer.

2.1.2. Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl_3 .
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 s
 - Pulse width: 30-45°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 s
 - Pulse program: Proton-decoupled
 - Spectral width: -10 to 220 ppm

2.1.3. Data Processing The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation A neat (undiluted) liquid sample of **(S)-2-Bromoocetane** is used. A single drop of the liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.[\[1\]](#)

2.2.2. Data Acquisition

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission.
- Procedure:
 - A background spectrum of the empty spectrometer is recorded to subtract atmospheric CO₂ and H₂O absorptions.
 - The prepared salt plates containing the sample are placed in the sample holder.
 - The sample spectrum is acquired over the range of 4000-400 cm⁻¹.[\[2\]](#)
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1. Sample Introduction Due to its volatility, **(S)-2-Bromooctane** is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[\[3\]](#)[\[4\]](#) A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

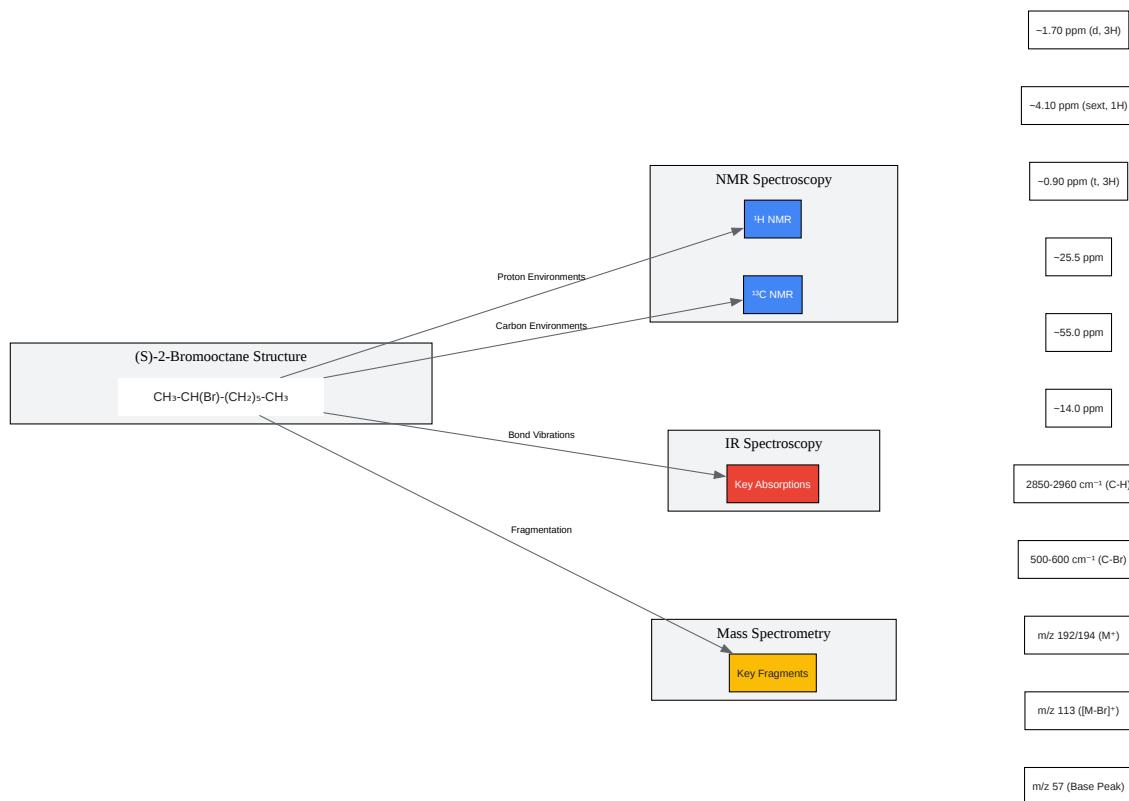
2.3.2. Data Acquisition

- Instrument: A GC-MS system.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
 - Carrier Gas: Helium at a constant flow rate.

- MS Conditions:
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

Mandatory Visualizations

The following diagram illustrates the logical relationship between the structure of **(S)-2-Bromoocetane** and its key spectroscopic signals.



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Caption: Relationship between the structure of **(S)-2-Bromoocetane** and its spectroscopic signals.

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